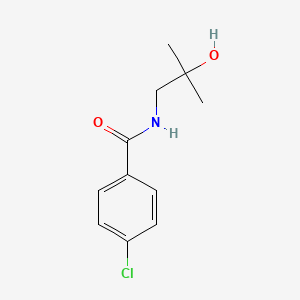![molecular formula C13H15N3O2 B5817458 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a crucial receptor in the innate immune system, responsible for recognizing and responding to bacterial lipopolysaccharides (LPS) and other pathogen-associated molecular patterns (PAMPs). TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases.
作用机制
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone selectively targets TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to the inhibition of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, and the promotion of anti-inflammatory cytokine production, such as IL-10.
Biochemical and Physiological Effects
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has also been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of inflammatory diseases. Additionally, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has been shown to have a protective effect on various organs, such as the liver and kidney, in animal models of sepsis.
实验室实验的优点和局限性
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has several advantages for lab experiments. It is a selective inhibitor of TLR4 signaling, which allows for the specific targeting of this pathway without affecting other signaling pathways. 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone is also relatively stable and can be easily synthesized and purified. However, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in in vitro studies. Additionally, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has a relatively short half-life, which can limit its effectiveness in in vivo studies.
未来方向
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various inflammatory and infectious diseases. Some future directions for research on 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone include:
1. Investigating the potential of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone as a therapeutic agent for cancer immunotherapy.
2. Exploring the mechanisms underlying the protective effects of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone on various organs in animal models of sepsis.
3. Developing more effective formulations of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone to improve its solubility and pharmacokinetics.
4. Investigating the potential of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone in combination with other therapeutic agents for the treatment of inflammatory and infectious diseases.
5. Conducting clinical trials to evaluate the safety and efficacy of 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone in humans.
In conclusion, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone is a small molecule inhibitor that selectively targets TLR4 signaling and has potential therapeutic applications in various inflammatory and infectious diseases. Further research is needed to fully understand the mechanisms underlying its effects and to develop more effective formulations for clinical use.
合成方法
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone can be synthesized through a multi-step process involving the reaction of 2-(1H-1,2,4-triazol-1-yl)ethanol with 4-bromo-1-(4-fluorophenyl)propan-1-one, followed by the reaction of the resulting intermediate with 4-(2-chloroethoxy)aniline. The final product is obtained after purification and characterization using various analytical techniques.
科学研究应用
1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has been studied extensively for its potential therapeutic applications in various inflammatory and infectious diseases. It has been shown to inhibit TLR4 signaling and downstream pro-inflammatory cytokine production in vitro and in vivo. 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has also been shown to have anti-inflammatory effects in animal models of sepsis, arthritis, and colitis. Additionally, 1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone has been investigated as a potential adjuvant therapy for cancer immunotherapy.
属性
IUPAC Name |
1-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-13(17)11-3-5-12(6-4-11)18-8-7-16-10-14-9-15-16/h3-6,9-10H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXULSPTWFFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2,3,4-tetramethyl-8-phenyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5817376.png)
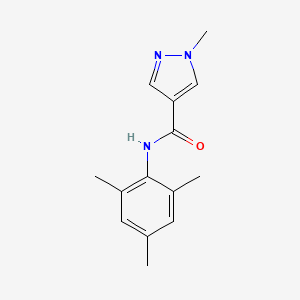
![methyl [(5-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5817382.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)
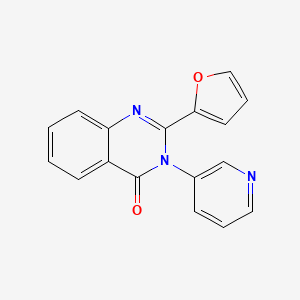
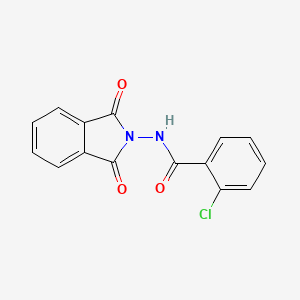
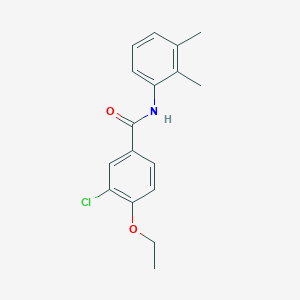

![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5817451.png)
